1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Overview
Description
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is an organic compound with the molecular formula C13H8F3NO4 and a molecular weight of 299.205 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenoxybenzene structure. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene typically involves the nitration of 4-[4-(trifluoromethoxy)phenoxy]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring .
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group or the trifluoromethoxy group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The nitro group and the trifluoromethoxy group play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function .
Comparison with Similar Compounds
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene can be compared with other similar compounds, such as:
1-Nitro-4-(trifluoromethoxy)benzene: This compound lacks the phenoxy group, making it less complex and potentially less reactive in certain chemical reactions.
4-Nitrophenoxybenzene: This compound lacks the trifluoromethoxy group, which may affect its reactivity and interaction with biological molecules.
4-(Trifluoromethoxy)phenoxybenzene: This compound lacks the nitro group, which may reduce its potential as an enzyme inhibitor.
The presence of both the nitro group and the trifluoromethoxy group in this compound makes it unique and valuable for various scientific applications .
Properties
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)17(18)19/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACLFAIEXLKPGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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